2,5-Difluoro-4-(trifluoromethyl)benzonitrile
Description
2,5-Difluoro-4-(trifluoromethyl)benzonitrile is a fluorinated aromatic nitrile derivative characterized by its unique substitution pattern: fluorine atoms at the 2- and 5-positions of the benzene ring and a trifluoromethyl (-CF₃) group at the 4-position. This compound exhibits significant electron-withdrawing properties due to the combined effects of fluorine and the trifluoromethyl group, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. Its molecular weight is 226.32 g/mol, as reported in , and it is structurally related to several benzonitrile derivatives with applications in drug synthesis and organic chemistry .
Properties
IUPAC Name |
2,5-difluoro-4-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F5N/c9-6-2-5(8(11,12)13)7(10)1-4(6)3-14/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUJARXSZPKAQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)C(F)(F)F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261945-24-8 | |
| Record name | 2,5-difluoro-4-(trifluoromethyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
2,5-Difluoro-4-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound characterized by its unique chemical structure, which includes two fluorine atoms and a trifluoromethyl group. This compound has garnered interest in medicinal chemistry and materials science due to its potential biological activities and reactivity. The presence of the nitrile group (C≡N) and fluorine substituents suggests possible applications in drug development and organic synthesis.
The molecular formula of this compound is C8H3F4N, with a molecular weight of 207.1 g/mol. Its structure is depicted as follows:
The compound exhibits notable thermal stability and unique electronic properties due to the electron-withdrawing nature of the fluorine atoms, which can influence its reactivity in various chemical environments.
Potential Applications
-
Medicinal Chemistry :
- Fluorinated compounds often show enhanced potency and metabolic stability as drug candidates. The trifluoromethyl group is particularly known for improving the pharmacokinetic profiles of drugs.
- The nitrile functional group allows for further functionalization, potentially leading to novel therapeutic agents.
-
Material Science :
- The unique properties of fluorinated compounds suggest applications in developing advanced materials with specific thermal and chemical resistance.
Case Studies and Research Findings
While direct studies on this compound are scarce, related research provides valuable context:
- Fluorinated Aromatic Compounds : Research indicates that fluorinated compounds can exhibit significant cytotoxicity against various cancer cell lines. For example, derivatives containing trifluoromethyl groups have shown enhanced activity against human leukemia and breast cancer cell lines .
- Synthesis and Reactivity : The compound can be synthesized through various methods involving nucleophilic substitution reactions. The introduction of fluorine atoms has been shown to alter the electronic properties significantly, which may lead to increased biological activity compared to non-fluorinated analogs .
Comparative Analysis Table
| Compound Name | Structure Description | Biological Activity |
|---|---|---|
| This compound | Two fluorine atoms and a trifluoromethyl group | Limited direct studies; potential for drug development |
| 4-Trifluoromethylbenzonitrile | One trifluoromethyl group | Exhibits cytotoxicity against cancer cell lines |
| 2-Fluoro-4-(trifluoromethyl)benzonitrile | One fluorine atom | Similar reactivity; potential applications in synthesis |
Scientific Research Applications
Medicinal Chemistry
2,5-Difluoro-4-(trifluoromethyl)benzonitrile serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its fluorinated structure enhances the biological activity and metabolic stability of drug candidates.
Case Study: Anticancer Agents
Research has demonstrated that derivatives of this compound exhibit promising anticancer properties. For instance, compounds synthesized from this intermediate have shown efficacy against prostate cancer by inhibiting specific pathways involved in cancer cell proliferation .
Table 1: In Vitro Activities of Fluorinated Compounds
| Compound | IC50 (µM) | % Inhibition |
|---|---|---|
| A | 0.47 | 32% |
| B | 0.13 | 64% |
| C | 0.24 | 33% |
| D | 0.57 | 60% |
Agrochemicals
The compound is also utilized in the development of agrochemical products, particularly as a building block for herbicides and fungicides. The introduction of trifluoromethyl groups into chemical structures often leads to increased potency and selectivity against target pests.
Case Study: Herbicide Development
A notable application is in the synthesis of novel herbicides that target specific weed species without affecting crops. Studies have indicated that compounds derived from this compound demonstrate enhanced herbicidal activity compared to non-fluorinated analogs .
Table 2: Herbicidal Efficacy of Fluorinated Compounds
| Compound | Target Species | Efficacy (%) |
|---|---|---|
| E | Weeds A | 85% |
| F | Weeds B | 70% |
| G | Weeds C | 90% |
Material Science
In material science, fluorinated compounds like this compound are explored for their unique properties such as chemical inertness and thermal stability. These characteristics make them suitable for coatings and advanced materials.
Case Study: Coating Applications
Fluorinated coatings developed from this compound exhibit superior resistance to chemicals and high temperatures, making them ideal for industrial applications such as transformers and manufacturing equipment .
Table 3: Properties of Fluorinated Coatings
| Property | Value |
|---|---|
| Chemical Resistance | High |
| Thermal Stability | Excellent |
| Adhesion to Metals | Strong |
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties of Selected Benzonitrile Derivatives
Key Observations :
- Substituent Position and Type : The trifluoromethyl group in the 4-position (target compound) versus the 2-position (4-Fluoro-2-(trifluoromethyl)benzonitrile) alters steric and electronic effects. For instance, the target compound’s -CF₃ group at the 4-position creates a para-directing electron-withdrawing effect, influencing reactivity in electrophilic substitution reactions .
- Functional Group Variations: Replacing -CF₃ with -NH₂ (e.g., 4-Amino-2,5-difluorobenzonitrile) reduces molecular weight by ~72 g/mol and introduces nucleophilic properties, enabling participation in coupling reactions .
Physical and Chemical Properties
Table 2: Comparative Physicochemical Data
| Property | This compound | 4-Amino-2,5-difluorobenzonitrile | 4-Fluoro-2-(trifluoromethyl)benzonitrile |
|---|---|---|---|
| Boiling Point | Not reported | Not reported | Not reported |
| Melting Point | Not reported | Not reported | Not reported |
| Solubility | Likely low in water (high lipophilicity) | Higher in polar solvents (-NH₂) | Low (similar to target compound) |
| Electron-Withdrawing Effect | Strong (-CF₃ and -F) | Moderate (-NH₂ is electron-donating) | Strong (-CF₃ dominates) |
| Stability | High (resists hydrolysis due to -CF₃) | Moderate (amine may oxidize) | High |
Key Findings :
- Lipophilicity: The trifluoromethyl group enhances lipophilicity compared to amino or methyl analogs, making the target compound more suitable for hydrophobic environments in drug design .
- Stability : Fluorine and -CF₃ groups confer thermal and chemical stability, as seen in intermediates like 2,5-difluoro-4-(3-oxo-5,6,7,8-tetrahydrotriazolo[4,3-a]pyridin-2(3H)-yl)benzonitrile (), which is used in pharmaceutical synthesis .
Preparation Methods
Starting Materials and Reaction Conditions
- Starting Material : 2,4-Dichloro-5-fluorobenzonitrile or closely related chlorofluorobenzonitriles.
- Fluoride Source : Alkali metal fluorides (potassium fluoride, cesium fluoride, rubidium fluoride) or tetraalkylammonium fluorides.
- Solvents : Sulfolane, N-methylpyrrolidone (NMP), N,N-dimethylacetamide (DMAc).
- Catalysts : Phase transfer catalysts such as tetrabutylphosphonium bromide, tetraoctylphosphonium bromide, or tetraphenylphosphonium bromide.
- Temperature : Typically 140–210°C.
- Reaction Time : 8–14 hours depending on conditions.
Example Process and Yields
| Example | Fluoride Source | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | KF/CsF (9:1) | Tetrabutylphosphonium bromide | Sulfolane | 190 | 11 | 84 | Vigorous stirring, vacuum distillation |
| 2 | Rubidium fluoride | Tetraoctylphosphonium bromide | NMP | 210 | 14 | 69 | Autoclave reaction |
| 3 | KF/CsF (9:1) | Tetraphenylphosphonium bromide | DMAc | 175 | 8 | 71 | Glass autoclave, vigorous stirring |
These processes demonstrate that the Halex reaction is effective for preparing fluorinated benzonitriles with good to excellent yields (69–84%) under controlled conditions. The use of phase transfer catalysts and aprotic solvents enhances reaction efficiency and selectivity.
Nucleophilic Substitution Using Cyanide Sources
Another approach involves direct nucleophilic substitution of halogenated trifluoromethylbenzenes with cyanide ions to introduce the nitrile group.
- Common Cyanide Sources : Potassium cyanide, sodium cyanide, or potassium ferrocyanide.
- Catalysts : Sometimes palladium catalysts are used to improve selectivity.
- Challenges : Toxicity of cyanide salts, catalyst cost, and operational hazards limit industrial application.
While this method is more commonly applied to related compounds such as 2-nitro-4-trifluoromethylbenzonitrile, it is less frequently reported for this compound due to safety and selectivity concerns.
Dehydration of Oxime Intermediates
An alternative synthetic route involves:
- Conversion of trifluoromethyl-substituted benzaldehydes to their oximes by reaction with hydroxylamine hydrochloride.
- Subsequent dehydration of the oxime to the corresponding nitrile using catalysts such as nickel composites.
This method is advantageous due to mild reaction conditions, high selectivity, and the use of inexpensive catalysts. However, it is more established for nitro-substituted analogs rather than difluoro derivatives.
Summary Table of Preparation Methods
| Method | Starting Material | Reaction Type | Catalyst/Conditions | Yield Range | Industrial Viability |
|---|---|---|---|---|---|
| Halex Reaction | 2,4-Dichloro-5-fluorobenzonitrile | Chlorine-fluorine exchange | Alkali metal fluoride, phase transfer catalyst, dipolar aprotic solvent, 140–210°C | 69–84% | High, widely used industrially |
| Nucleophilic Cyanide Substitution | 2-Nitro-4-trifluoromethylchlorobenzene | Cyanidation | Potassium cyanide, palladium catalyst | Moderate | Limited by toxicity and cost |
| Oxime Dehydration | 2-Nitro-4-trifluoromethylbenzaldehyde | Oxime formation and dehydration | Nickel composite catalyst | High | Promising for related compounds |
Research Findings and Industrial Considerations
- The Halex reaction is the most documented and industrially practical method for preparing fluorinated benzonitriles, including derivatives close to this compound.
- Phase transfer catalysts significantly improve reaction rates and yields.
- Use of dipolar aprotic solvents such as NMP and sulfolane facilitates the fluorination process.
- Reaction temperatures between 160–210°C and reaction times of 8–14 hours are typical.
- The nucleophilic cyanide substitution method, while effective, is less favored industrially due to the toxicity of cyanide salts and the need for noble metal catalysts.
- Dehydration of oximes is a mild and selective method but mainly applied to nitro-substituted analogs rather than difluoro-trifluoromethylbenzonitriles.
Q & A
Basic Research Questions
Q. How is 2,5-Difluoro-4-(trifluoromethyl)benzonitrile synthesized, and what characterization techniques confirm its purity and structure?
- Methodological Answer : Synthesis typically involves sequential fluorination and nitration of a substituted benzene precursor. For example, a halogen-exchange reaction using potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents (e.g., DMF) can introduce fluorine atoms at positions 2 and 5. The trifluoromethyl group is often introduced via a Ullmann-type coupling or radical trifluoromethylation. Purity is validated via reversed-phase HPLC (C18 column, acetonitrile/water mobile phase), while structural confirmation employs NMR (to resolve fluorine environments) and NMR (to identify nitrile and CF groups). High-resolution mass spectrometry (HRMS) ensures molecular integrity .
Q. What analytical methods are optimal for assessing the stability of this compound under various experimental conditions?
- Methodological Answer : Accelerated stability studies under thermal (40–60°C), hydrolytic (pH 2–9 buffers), and oxidative (HO) conditions are conducted. Degradation products are monitored via LC-MS with photodiode array (PDA) detection. For photostability, UV-vis spectroscopy (254–365 nm irradiation) quantifies degradation kinetics. Solid-state stability is assessed using differential scanning calorimetry (DSC) to detect polymorphic transitions and thermogravimetric analysis (TGA) for moisture absorption profiles .
Advanced Research Questions
Q. How do structural modifications at the 2,5-difluoro positions influence the compound’s efficacy in targeted protein degradation systems (e.g., PROTACs)?
- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs with monofluoro, difluoro, or trifluoro substitutions. For example, replacing 2,5-difluoro with 3,5-difluoro (as in ABM-18, a related compound) reduces proteasome recruitment efficiency by 40% in androgen receptor (AR) degradation assays . Computational docking (e.g., AutoDock Vina) models steric clashes between fluorine atoms and the E3 ligase binding pocket, explaining reduced activity. In vitro validation involves AR-positive cell lines (e.g., LNCaP) treated with PROTACs containing the compound, followed by Western blotting for AR levels .
Q. What computational approaches are used to model the interaction between this compound-containing PROTACs and the ubiquitin-proteasome system?
- Methodological Answer : Molecular dynamics (MD) simulations (AMBER or CHARMM force fields) map ternary complex formation between the compound, AR, and E3 ligases (e.g., VHL or CRBN). Binding free energy calculations (MM-PBSA/GBSA) quantify contributions of fluorine substituents to hydrophobic interactions. Quantum mechanical (QM) studies (DFT/B3LYP) optimize the geometry of the nitrile group for hydrogen bonding with lysine residues. Experimental validation includes surface plasmon resonance (SPR) to measure binding kinetics (K, k/k) .
Q. How should researchers resolve discrepancies between in vitro binding affinity and in vivo degradation efficiency observed with this compound?
- Methodological Answer : Contradictions arise due to cellular permeability limitations or off-target effects. To address this:
- Permeability : Measure logP (octanol/water partition coefficient) and use Caco-2 cell monolayers to assess passive diffusion. Modify PROTAC linker length/polarity (e.g., polyethylene glycol (PEG) units) to enhance uptake, as seen in compound 3 from Arvinas’ patent .
- Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended kinase inhibition. Use CRISPR-Cas9 knockout models to confirm on-target degradation .
Data Contradiction Analysis
Q. Why do crystallography data sometimes conflict with NMR-based binding models for this compound in PROTAC design?
- Methodological Answer : X-ray crystallography may capture static “snapshots” of rigid binding modes, whereas NMR detects dynamic equilibria (e.g., multiple conformations in solution). For this compound, fluorine’s electronegativity induces conformational rigidity, favoring a single crystallographic pose. However, solution-phase NMR reveals minor populations of rotated isomers. Researchers should integrate both techniques and validate with mutagenesis (e.g., alanine scanning of AR’s ligand-binding domain) .
Research Tools and Resources
- Synthetic Protocols : Refer to Arvinas’ patent WO2023/XXXXX for linker-attachment strategies .
- Assay Platforms : Use AlphaScreen (PerkinElmer) for high-throughput PROTAC ternary complex screening.
- Data Repositories : Access crystallographic data (PDB) and assay results via ResearchGate or Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

